molecular formula C12H14F3NO2S B14384758 2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide CAS No. 87943-29-1

2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide

Cat. No.: B14384758
CAS No.: 87943-29-1
M. Wt: 293.31 g/mol
InChI Key: LDBDHLITYKPARC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, a sulfinyl group, and an acetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,2,2-trifluoroacetamide with a suitable sulfinyl precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfinyl group can participate in redox reactions, potentially modulating the activity of enzymes or other proteins. The acetamide moiety can form hydrogen bonds with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: Shares the trifluoromethyl and acetamide groups but lacks the sulfinyl and propyl groups.

    N-Methyltrifluoroacetamide: Contains a trifluoromethyl and acetamide group with a methyl substitution.

    2,2,2-Trifluoro-N-methylacetamide: Similar structure but with a different substitution pattern.

Uniqueness

2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide is unique due to the presence of the sulfinyl group and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

87943-29-1

Molecular Formula

C12H14F3NO2S

Molecular Weight

293.31 g/mol

IUPAC Name

2,2,2-trifluoro-N-[3-(4-methylphenyl)sulfinylpropyl]acetamide

InChI

InChI=1S/C12H14F3NO2S/c1-9-3-5-10(6-4-9)19(18)8-2-7-16-11(17)12(13,14)15/h3-6H,2,7-8H2,1H3,(H,16,17)

InChI Key

LDBDHLITYKPARC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CCCNC(=O)C(F)(F)F

Origin of Product

United States

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